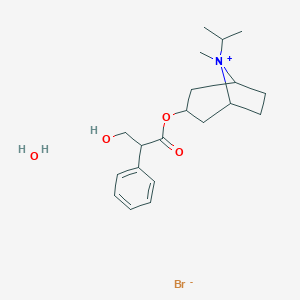
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:
Starting Material: Ethyl phenylacetate is used as the starting raw material.
Reaction with Isopropyl Tropanol: This generates phenylacetate isopropyl tropeine.
Substitution, Reduction, and Addition Reactions: These steps lead to the formation of ipratropium bromide.
Industrial Production Methods
Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Reduction Reactions: Used to modify the chemical structure during synthesis.
Common Reagents and Conditions
Isopropyl Bromide: Used in the initial substitution reaction.
Supercritical Carbon Dioxide: Utilized in the crystallization process.
Major Products Formed
The primary product formed from these reactions is ipratropium bromide monohydrate, which is used in various pharmaceutical formulations .
科学的研究の応用
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical applications.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Widely used as a bronchodilator for the treatment of COPD and asthma.
Industry: Employed in the formulation of inhalation solutions and nasal sprays.
作用機序
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .
類似化合物との比較
Similar Compounds
Atropine: A naturally occurring compound with similar anticholinergic properties.
Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of COPD.
Uniqueness
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is unique due to its short-acting nature, making it suitable for acute relief of bronchospasm. In contrast, tiotropium bromide is a long-acting agent used for maintenance therapy .
生物活性
The compound 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate , commonly known as Ipratropium bromide , is a quaternary ammonium compound primarily utilized as a muscarinic antagonist in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into its biological activities, mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C20H30BrNO3
- Molecular Weight : 412.37 g/mol
- CAS Number : 22254-24-6
Ipratropium bromide functions by inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. This is particularly beneficial for patients suffering from bronchoconstriction due to asthma or COPD.
Bronchodilation
Ipratropium bromide is primarily recognized for its bronchodilatory effects. It acts as a competitive antagonist at muscarinic receptors, which are involved in bronchoconstriction. Studies have shown that it effectively reduces airway resistance and improves lung function in patients with COPD and asthma.
Antioxidant Properties
Recent research has indicated that Ipratropium may possess antioxidant properties, which contribute to its therapeutic effects. A study highlighted that certain concentrations can induce a DNA damage response, suggesting a role in cellular protection mechanisms .
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of Ipratropium bromide:
- Efficacy in COPD : A study demonstrated significant improvements in lung function when Ipratropium was administered alongside other bronchodilators in COPD patients, enhancing overall respiratory function and quality of life .
- Combination Therapy : Research has indicated that combining Ipratropium with beta-agonists results in superior bronchodilation compared to either agent alone, supporting its use in combination therapies for acute exacerbations .
- Safety Profile : The safety profile of Ipratropium bromide has been extensively studied, showing minimal adverse effects when used as directed, making it a preferred choice for long-term management of respiratory diseases .
Case Studies
特性
CAS番号 |
922491-06-3 |
|---|---|
分子式 |
C20H32BrNO4 |
分子量 |
430.4 g/mol |
IUPAC名 |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |
InChIキー |
KEWHKYJURDBRMN-XFQAGIBXSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
異性体SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
正規SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
ピクトグラム |
Irritant |
同義語 |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















